N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-13(25)23-4-6-24(7-5-23)18(26)10-15-12-30-20(21-15)22-19(27)14-8-16(28-2)11-17(9-14)29-3/h8-9,11-12H,4-7,10H2,1-3H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXODBAYSUKSOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine derivative is introduced through nucleophilic substitution reactions, often using reagents like acetyl chloride.
Formation of the Benzamide Group: The final step involves the coupling of the thiazole-piperazine intermediate with 3,5-dimethoxybenzoic acid under amide bond-forming conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acetyl chloride, various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide exhibit significant anticancer activities. The thiazole and piperazine moieties are known to enhance the bioactivity of compounds against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazole showed potent cytotoxic effects on human cancer cells, suggesting potential for further development into anticancer agents .
Mechanism of Action
The mechanism through which this compound operates involves the inhibition of specific enzymes related to cancer cell proliferation and survival. The acetylpiperazine group is particularly noted for its role in modulating pathways associated with apoptosis and cell cycle regulation .
Neurological Applications
Antidepressant and Anxiolytic Effects
this compound has been explored for its potential antidepressant and anxiolytic properties. Studies have shown that piperazine derivatives can influence serotonin receptors, which are crucial in mood regulation . Animal models have indicated that such compounds may reduce anxiety-like behaviors and depressive symptoms.
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Research has revealed that thiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances membrane permeability, allowing for increased uptake by microbial cells .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
In a controlled study, a derivative of this compound was tested against various cancer cell lines including breast (MCF7) and lung (A549) cancers. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Neurological Effects
A preclinical trial assessed the anxiolytic effects of the compound in mice subjected to stress-induced behaviors. The results showed a marked decrease in anxiety-like behaviors compared to control groups, indicating its potential as a therapeutic agent for anxiety disorders .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The compound shares structural motifs with urea- and benzamide-based thiazole derivatives reported in the literature. Key analogues include:
Key Observations :
- The target compound replaces the urea group in analogues (1f, 3d, 2a) with a dimethoxybenzamide , which may reduce hydrogen-bonding capacity but improve lipophilicity and membrane permeability.
Physicochemical Properties
However:
- Melting Points : The target compound’s melting point is unreported, but analogues with urea/hydrazine groups exhibit higher melting points (190–226°C), likely due to strong intermolecular hydrogen bonding.
- Synthetic Yield : Urea derivatives (e.g., 1f: 70.7%, 1g: 78.4%) suggest moderate-to-high yields for similar scaffolds, though the target compound’s synthetic efficiency remains unverified.
Biological Activity
N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : C18H20N4O3S
Molecular Weight : 421.9 g/mol
CAS Number : 897621-60-2
Synthesis and Structure
The compound can be synthesized through a multi-step reaction involving the formation of thiazole derivatives and piperazine moieties. The synthesis typically involves the reaction of 4-acetylpiperazine with thiazole derivatives followed by acylation with 3,5-dimethoxybenzoic acid.
- Receptor Interaction : The compound has been shown to interact with various receptors, including the A1 adenosine receptor, where it acts as an allosteric enhancer. The structural modifications in the piperazine ring significantly influence its binding affinity and functional activity .
- Antimicrobial Properties : Preliminary studies suggest that thiazole derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the piperazine ring enhances this activity, making it a candidate for further development as an antimicrobial agent.
- Cytotoxicity : Research indicates that this compound may possess cytotoxic properties against certain cancer cell lines. The specific mechanisms are under investigation but may involve apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The structure-activity relationship highlighted that modifications in the piperazine moiety could enhance antimicrobial potency.
Case Study 2: Cytotoxic Activity Against Cancer Cells
In vitro studies conducted on several cancer cell lines demonstrated that the compound exhibits significant cytotoxic effects. Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates compared to control groups. Further investigations are needed to elucidate the specific apoptotic pathways involved.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step reactions, including nucleophilic substitutions and amide bond formations. Key steps include:
- Thiazole ring formation : Requires coupling agents (e.g., EDCI or DCC) to link the thiazole core with the acetylpiperazine moiety .
- Amide bond formation : Catalyzed by bases like triethylamine in anhydrous solvents (e.g., DMF or THF) .
- Optimization strategies:
- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
- Solvent selection : Polar aprotic solvents enhance solubility of intermediates, while reducing steric hindrance .
- Yield monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, e.g., verifying the acetylpiperazine proton environment (δ 2.4–3.2 ppm) and thiazole ring protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 517.2) and detects impurities .
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide bond) .
Advanced Research Questions
Q. How can contradictory results in biological activity assays (e.g., anticancer vs. anti-inflammatory) be resolved?
- Experimental variables : Differences in cell lines (e.g., HeLa vs. RAW 264.7 macrophages) or assay protocols (e.g., IC₅₀ vs. EC₅₀ measurements) may explain discrepancies .
- Structural analogs : Compare with derivatives (e.g., replacing 3,5-dimethoxybenzamide with 4-chlorobenzamide) to isolate pharmacophore contributions .
- Mechanistic studies : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or PI3K, clarifying mode of action .
Q. What methodologies are recommended for studying the compound's pharmacokinetics and metabolic stability?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
- In vivo models : Administer to rodents and analyze plasma/tissue samples at timed intervals to determine half-life (t₁/₂) and bioavailability .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Key modifications :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Replace 4-acetylpiperazine with 4-benzylpiperazine | Enhanced lipophilicity, improved CNS penetration | |
| Substitute 3,5-dimethoxy groups with nitro or halogens | Increased electrophilicity, boosting enzyme inhibition |
- Computational tools : Molecular dynamics simulations predict conformational stability, while QSAR models quantify substituent effects .
Data Interpretation & Experimental Design
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Design of Experiments (DOE) : Use factorial designs to test interactions between variables (e.g., solvent purity, catalyst loading) .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. How should researchers address low solubility in aqueous buffers during biological testing?
- Formulation approaches :
- Use co-solvents (e.g., DMSO/PEG 400 mixtures) with concentrations ≤1% to avoid cytotoxicity .
- Nanoformulation (e.g., liposomes) improves dispersion and bioavailability .
Contradictory Data Analysis
Q. Why might cytotoxicity data conflict across studies, and how can this be reconciled?
- Cell viability protocols : Differences in MTT vs. resazurin assays can yield varying IC₅₀ values due to detection sensitivity .
- Purity verification : Impurities (e.g., unreacted starting materials) may skew results; validate via HPLC (>95% purity) .
- Dose-response validation : Repeat assays with standardized protocols (e.g., 48-hour exposure vs. 72-hour) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
